molecular formula C9H7BrO B1598695 3-(4-Bromophenyl)prop-2-yn-1-ol CAS No. 37614-58-7

3-(4-Bromophenyl)prop-2-yn-1-ol

Cat. No.: B1598695
CAS No.: 37614-58-7
M. Wt: 211.05 g/mol
InChI Key: XXVUZDYGEDBOHT-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)prop-2-yn-1-ol: is an organic compound with the molecular formula C9H7BrO . It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propynyl group with a hydroxyl group at the terminal position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)prop-2-yn-1-ol typically involves the coupling of 4-bromobenzyl bromide with propargyl alcohol. The reaction is catalyzed by palladium and copper catalysts in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide at room temperature for several hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 3-(4-Bromophenyl)prop-2-ynal or 3-(4-Bromophenyl)prop-2-ynoic acid.

    Reduction: 3-(4-Bromophenyl)prop-2-en-1-ol or 3-(4-Bromophenyl)propan-1-ol.

    Substitution: Compounds like 3-(4-Azidophenyl)prop-2-yn-1-ol or 3-(4-Mercaptophenyl)prop-2-yn-1-ol.

Scientific Research Applications

Chemistry: 3-(4-Bromophenyl)prop-2-yn-1-ol is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated phenyl groups on biological systems. It can be used in the synthesis of bioactive molecules for drug discovery .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique reactivity makes it valuable in the production of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)prop-2-yn-1-ol involves its interaction with various molecular targets. The bromine atom and the propynyl group contribute to its reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

  • 3-(3-Bromophenyl)prop-2-yn-1-ol
  • 3-(2-Bromophenyl)prop-2-yn-1-ol
  • 1-(4-Bromophenyl)prop-2-yn-1-ol

Comparison:

Properties

IUPAC Name

3-(4-bromophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVUZDYGEDBOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398757
Record name 3-(4-bromophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37614-58-7
Record name 3-(4-bromophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromoiodobenzene (10.0 g, 35.3 mmol) in triethylamine (Et3N, 100 mL) was added propargyl alcohol (2.7 mL, 2.57 g, 45.9 mmol), Cul (0.81 g, 4.24 mmol), and Pd(PPh3)4 (1.63 g, 1.41 mmol). The mixture was stirred overnight, then the reaction mixture was concentrated. Column chromatography (20-35% EtOAc/hexanes) provided 1-(4-bromophenyl)-1-propyne-3-ol B (6.58 g, 88%) as a yellow/orange solid. 1H NMR (300 MHz, CDCl3) 1.77 (t, 1H), 4.48 (d, 2H), 7.29 (d, 2H), 7.45 (d, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.63 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-bromoiodobenzene (8.00 g), copper(I) iodide (108 mg), triphenylphosphine (372 mg), tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (586 mg), propargyl alcohol (1.84 ml), diisopropylethylamine (19.7 ml) and tetrahydrofuran (100 ml) was stirred at room temperature for 13 hr. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=98:2-90:10) to give the object product (4.34 g) as a brown oil.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
372 mg
Type
reactant
Reaction Step One
Quantity
1.84 mL
Type
reactant
Reaction Step One
Quantity
19.7 mL
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
108 mg
Type
catalyst
Reaction Step One
Quantity
586 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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